molecular formula C27H27N3O2S B2671859 2-(benzylthio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115507-18-0

2-(benzylthio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2671859
M. Wt: 457.59
InChI Key: KPRNNGJDPZYNJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H27N3O2S and its molecular weight is 457.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Quinazoline derivatives have been synthesized through various chemical reactions, demonstrating the versatility of this class of compounds in organic chemistry. For instance, Gromachevskaya et al. (2017) detailed the synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines, showcasing the reaction of (2-aminophenyl)(diphenyl)carbinol with nitriles and the subsequent methylation and hydrolysis processes (Gromachevskaya, Kaigorodova, & Konyushkin, 2017). This work highlights the complex chemical behavior and structural diversity achievable with quinazoline scaffolds.

Antimicrobial Activities

Patel and Shaikh (2011) explored the antimicrobial properties of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, revealing that certain derivatives showed significant activity against various microbial strains, pointing to the potential utility of quinazoline derivatives in developing new antimicrobial agents (Patel & Shaikh, 2011).

Potential Antipsychotic Agents

Norman et al. (1996) synthesized and evaluated heterocyclic carboxamides, including quinazoline derivatives, for their potential as antipsychotic agents. This study provides an example of the therapeutic applications being explored for quinazoline compounds in the realm of mental health (Norman, Navas, Thompson, & Rigdon, 1996).

Photoelectric Conversion in Solar Cells

Wu et al. (2009) discussed the co-sensitization with near-IR absorbing cyanine dye to improve photoelectric conversion of dye-sensitized solar cells, indicating the broader applicability of organic compounds in enhancing renewable energy technologies. Although not directly related to quinazoline derivatives, this research suggests the potential for similar compounds in photovoltaic applications (Wu, Meng, Li, Teng, & Hua, 2009).

properties

IUPAC Name

2-benzylsulfanyl-3-(3,5-dimethylphenyl)-4-oxo-N-propylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2S/c1-4-12-28-25(31)21-10-11-23-24(16-21)29-27(33-17-20-8-6-5-7-9-20)30(26(23)32)22-14-18(2)13-19(3)15-22/h5-11,13-16H,4,12,17H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRNNGJDPZYNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

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